molecular formula C8H12FN3O2 B2543126 2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid CAS No. 2247206-55-7

2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid

Cat. No.: B2543126
CAS No.: 2247206-55-7
M. Wt: 201.201
InChI Key: BHHUIWJHILKRKV-UHFFFAOYSA-N
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Description

2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid is a compound with the molecular formula C8H12FN3O2 and a molecular weight of 201.201 g/mol This compound features a pyrazole ring substituted with a fluoroethyl group and a methyl group, and it is linked to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and aminoacetic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequent alkylation with 2-fluoroethyl halides introduces the fluoroethyl group. The final step involves the coupling of the pyrazole derivative with glycine or its derivatives to form the aminoacetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its structural features suggest potential use in the development of drugs for treating various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl group may enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. The aminoacetic acid moiety may facilitate transport across cell membranes or interaction with specific transporters .

Comparison with Similar Compounds

Similar Compounds

    2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of aminoacetic acid.

    2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The unique combination of the fluoroethyl group, pyrazole ring, and aminoacetic acid moiety in 2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-6-7(10-5-8(13)14)4-11-12(6)3-2-9/h4,10H,2-3,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHUIWJHILKRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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